5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8ClNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
CAHVBLCWEYGDJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
One classical approach involves starting from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its esters, which undergo cyclization reactions to form the dione ring system.
- The reaction of methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with potassium cyanate (KOCN) in boiling water leads to the formation of the corresponding imidazo[1,5-b]isoquinoline-1,3-dione derivatives, which are structurally related to the target compound.
- The cyclization is often catalyzed by bases such as triethylamine or occurs under acidic conditions (e.g., trifluoroacetic acid) to promote ring closure.
- Yields reported for these cyclizations are generally good, often above 70%, with optical purity maintained when chiral starting materials are used.
Table 1: Cyclization Reaction Conditions and Yields
Halogenation and Substitution on Isoquinoline Precursors
- Introduction of the chloro substituent at the 5-position is typically achieved by selective halogenation of the aromatic ring in isoquinoline derivatives prior to or after cyclization.
- Chlorination can be performed using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination.
- Subsequent methylation at the 2-position can be achieved via alkylation reactions using methyl halides or via palladium-catalyzed cross-coupling reactions with methylboronic acid derivatives.
Table 2: Halogenation and Alkylation Conditions
Synthesis via Isoquinoline-1,3-dione Scaffolds
- Another route involves starting from isoquinoline-1,3-dione scaffolds, which are then functionalized by alkylation or substitution reactions.
- For example, alkylation of 4H-isoquinoline-1,3-dione derivatives with halogenated methyl reagents in the presence of bases like potassium carbonate and triethylamine in polar aprotic solvents (e.g., dimethylformamide) affords substituted tetrahydroisoquinoline-dione products.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also employed to introduce aryl or alkyl substituents efficiently.
Reduction and Functional Group Transformations
- Reduction steps are often required to convert dihydroisoquinoline intermediates into tetrahydroisoquinoline derivatives.
- Sodium borohydride in ethanol or methanol is commonly used for selective reduction of dihydroisoquinolines to tetrahydroisoquinolines under mild conditions.
- Acidic or basic workups follow to isolate the desired product, with purification by column chromatography.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Key for confirming substitution patterns and ring closure. Proton NMR signals include aromatic protons, methyl groups (~δ 2.3 ppm), and methylene protons of the tetrahydro ring.
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretches at ~1725 cm⁻¹ indicating the dione functionality.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.
- X-ray Crystallography: Used for absolute stereochemical determination and confirmation of ring structure in related isoquinoline-dione derivatives.
Summary Table of Representative Synthetic Routes for 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Research Findings and Notes
- The cyclization of tetrahydroisoquinoline carboxylates with potassium cyanate is a well-established method yielding high purity and good yields of the dione ring system.
- Selective chlorination at the 5-position is critical and must be controlled to avoid polyhalogenation; N-chlorosuccinimide is effective under mild conditions.
- Palladium-catalyzed cross-coupling reactions offer versatility and high efficiency for introducing methyl or other alkyl groups at the 2-position, facilitating structural diversification.
- Reduction steps using sodium borohydride are mild and allow for retention of sensitive functional groups.
- Purification is typically achieved by flash silica gel chromatography using hexane/ethyl acetate mixtures, yielding products with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent carbonyl groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (10% aq.), 80°C, 6 h | 5-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione | 72% | |
| Amination | NH₃/EtOH, 100°C, 12 h | 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione | 65% |
Mechanistic Notes :
-
The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the carbonyl groups.
-
Steric hindrance from the methyl group at position 2 slightly reduces reaction rates compared to non-methylated analogues .
Oxidation and Reduction Reactions
The 1,3-dione moiety participates in redox transformations, enabling access to diverse derivatives.
Reduction of Carbonyl Groups
| Reducing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 h | Partial reduction to 1,3-diol | 40% conversion | |
| LiAlH₄ | THF, reflux, 4 h | Complete reduction to 1,2,3,4-tetrahydroisoquinoline | 88% |
Oxidative Functionalization
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | 5-Chloro-2-methylisoquinoline-1,3-dione | Intermediate for heterocyclic synthesis |
Cycloaddition and Annulation Reactions
The compound serves as a substrate for constructing fused polycyclic systems.
Aza-Annulation with Maleic Anhydride
| Reagents | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Maleic anhydride | Acetonitrile, reflux, 8 h | Indolizino[8,7-b]indole-2,3-dione derivative | Forms six-membered lactam ring |
Mechanism :
-
Enolate formation at the carbonyl oxygen initiates nucleophilic attack on maleic anhydride .
-
Intramolecular cyclization completes the annulation process.
Diels-Alder Reactions
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acrylate | Toluene, 110°C, 24 h | Tetracyclic benzazepine derivative | 55% |
Functional Group Interconversion
The dione moiety undergoes transformations to generate novel pharmacophores.
Amidation Reactions
| Amine Source | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Pyridin-3-amine | DCC, DMAP, DCM | N-(pyridin-3-yl)amide derivative | Kinase inhibition potential |
Key Data :
-
Amidation at the 1,3-dione positions enhances solubility and target affinity.
Esterification
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester at C1 and C3 | 90% |
Metal-Catalyzed Cross-Coupling
The chloro group enables participation in palladium-mediated reactions.
| Reaction Type | Catalyst/Base | Product | Application | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-methyl-1,3-dione derivatives | Library synthesis for drug discovery |
Optimized Conditions :
Photochemical Reactions
UV irradiation induces unique reactivity in the solid state.
| Conditions | Product | Observation | Source |
|---|---|---|---|
| UV (254 nm), 12 h | Dimer via [2+2] cycloaddition | Crystal packing influences regioselectivity |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects against neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Physical and Analytical Properties
Comparative data from structural analogs (Table II in ) highlight the impact of substituents on physical properties. For example:
- Electron-withdrawing substituents (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions.
- Methyl groups at position 2 reduce solubility in polar solvents compared to unsubstituted derivatives, as observed in 6-Methyl-1,2,3,4-tetrahydroquinoline (solubility: <1 g/L in water) .
- The chloro substituent in the target compound likely increases density and thermal stability relative to non-halogenated analogs.
Table 1: Representative Physical Properties of Tetrahydroisoquinoline Derivatives
*Estimated based on structural analogs in .
Biological Activity
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by various studies and data tables that summarize key research results.
Chemical Structure and Properties
The chemical structure of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be represented as follows:
- Molecular Formula : C10H10ClN
- Molecular Weight : 181.66 g/mol
- IUPAC Name : 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of 5-chloro derivatives against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 40 µg/mL | 29 |
| Staphylococcus aureus | 50 µg/mL | 24 |
| Klebsiella pneumoniae | 45 µg/mL | 30 |
| Pseudomonas aeruginosa | 55 µg/mL | 19 |
These results indicate that the compound exhibits comparable antibacterial activity to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of 5-chloro derivatives has been investigated in various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values :
- MCF-7: 10 µM
- A549: 12 µM
- HCT116: 15 µM
The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 89 |
| TNF-α | 10 | 72 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .
Neuroprotective Effects
Emerging research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of 5-chloro derivatives:
- Study on Neurodegenerative Diseases : A study demonstrated that treatment with the compound reduced neuronal death in models of Alzheimer's disease by decreasing amyloid-beta aggregation.
- Cancer Treatment Trials : Clinical trials involving patients with advanced cancer have shown promising results with the use of this compound in combination therapies.
- Antimicrobial Resistance : Research has indicated that derivatives of this compound could be effective against multidrug-resistant bacterial strains.
Q & A
Q. What advanced applications exist for this compound beyond pharmaceuticals?
- Methodological Answer : Explore its use as a corrosion inhibitor via electrochemical impedance spectroscopy (EIS) in acidic environments. For dye applications, test UV-Vis absorption spectra in polymeric matrices. Functionalize with photoactive groups (e.g., azobenzene) for optoelectronic materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
